molecular formula C17H14F3N3OS B4558527 [1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL](1-PYRROLIDINYL)METHANONE

[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL](1-PYRROLIDINYL)METHANONE

Cat. No.: B4558527
M. Wt: 365.4 g/mol
InChI Key: VAFNZBWSWQUHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YLMETHANONE is a complex heterocyclic compound that features a unique combination of functional groups, including a phenyl ring, a trifluoromethyl group, a thienopyrazole core, and a pyrrolidinylmethanone moiety

Preparation Methods

The synthesis of 1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YLMETHANONE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:

  • Formation of the Thienopyrazole Core : This step involves the cyclization of appropriate precursors under specific conditions to form the thienopyrazole ring system.
  • Introduction of the Trifluoromethyl Group : The trifluoromethyl group can be introduced via nucleophilic substitution or other suitable methods.
  • Attachment of the Phenyl Ring : This step may involve coupling reactions such as Suzuki or Heck coupling.
  • Incorporation of the Pyrrolidinylmethanone Moiety : This final step involves the introduction of the pyrrolidinylmethanone group through appropriate synthetic strategies.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YLMETHANONE undergoes various chemical reactions, including:

  • Oxidation : The compound can be oxidized under specific conditions to form corresponding oxidized products.
  • Reduction : Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
  • Substitution : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YLMETHANONE has a wide range of scientific research applications, including:

  • Medicinal Chemistry : The compound is investigated for its potential as a pharmacologically active agent, with studies focusing on its activity against various biological targets.
  • Organic Synthesis : It serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
  • Material Science : The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YLMETHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with these targets.

Comparison with Similar Compounds

1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YLMETHANONE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YLMETHANONE lies in its combination of the thienopyrazole core with the trifluoromethyl and pyrrolidinylmethanone moieties, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3OS/c18-17(19,20)14-12-10-13(15(24)22-8-4-5-9-22)25-16(12)23(21-14)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFNZBWSWQUHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL](1-PYRROLIDINYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL](1-PYRROLIDINYL)METHANONE
Reactant of Route 3
Reactant of Route 3
[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL](1-PYRROLIDINYL)METHANONE
Reactant of Route 4
[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL](1-PYRROLIDINYL)METHANONE
Reactant of Route 5
Reactant of Route 5
[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL](1-PYRROLIDINYL)METHANONE
Reactant of Route 6
Reactant of Route 6
[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL](1-PYRROLIDINYL)METHANONE

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